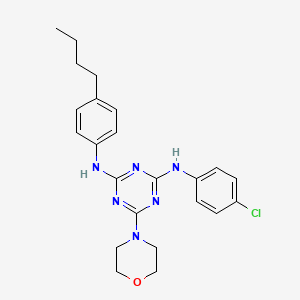

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

説明

N2-(4-Butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by three distinct substituents:

- N2: A 4-butylphenyl group, introducing hydrophobicity and bulkiness.

- N4: A 4-chlorophenyl group, providing electron-withdrawing properties.

Triazine derivatives are frequently explored for their stability, tunable electronic properties, and bioactivity .

特性

IUPAC Name |

4-N-(4-butylphenyl)-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN6O/c1-2-3-4-17-5-9-19(10-6-17)25-21-27-22(26-20-11-7-18(24)8-12-20)29-23(28-21)30-13-15-31-16-14-30/h5-12H,2-4,13-16H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPCMZBKZOCQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:

Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

Substitution with Butylphenyl and Chlorophenyl Groups: The triazine core is then reacted with 4-butylaniline and 4-chloroaniline under controlled conditions to introduce the butylphenyl and chlorophenyl groups.

Introduction of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a reaction with morpholine, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl and morpholinyl groups.

Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced triazine derivatives with modified electronic properties.

Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

科学的研究の応用

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

作用機序

The mechanism of action of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazine ring plays a crucial role in its binding affinity and specificity, while the substituents influence its overall activity and selectivity.

類似化合物との比較

Comparative Analysis with Structurally Similar Triazine Derivatives

Substituent-Specific Comparisons

2.1.1. Chlorophenyl-Containing Triazines

- L4 (6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine): Shares the 4-chlorophenyl group at N2 but replaces the morpholine group with pyrimidin-2-yl at N3. Key Difference: The absence of a morpholine group reduces solubility compared to the target compound.

Cyprazine (6-Chloro-N-cyclopropyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) :

2.1.2. Morpholine-Containing Triazines

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine :

- N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine: Substitutes N2 with a benzyl group, enhancing aromatic interactions in drug design .

2.1.3. Alkyl/Aryl-Substituted Triazines

- N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine: Contains a methylsulfanyl group at C6 and isopropyl at N2.

Structural and Functional Comparison Table

Q & A

Q. What are the standard synthetic routes for N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step nucleophilic substitution protocol starting with cyanuric chloride. Key steps include:

- Sequential substitution of chloride groups with 4-butylphenylamine and 4-chlorophenylamine under reflux in polar aprotic solvents (e.g., 1,4-dioxane) at 80–100°C.

- Final substitution with morpholine at 60°C for 6–8 hours to introduce the morpholin-4-yl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reaction progress is monitored by TLC and confirmed via -NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substitution patterns and confirm aromatic proton environments (e.g., distinguishing 4-butylphenyl vs. 4-chlorophenyl groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 493.2) and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Anticancer activity : IC values of 2.1–8.3 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays.

- Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays. Mechanisms are hypothesized to involve kinase inhibition or DNA intercalation but require validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications to substituents are critical:

- Replace the 4-butylphenyl group with electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic enzyme pockets.

- Substitute morpholine with piperazine to improve solubility and blood-brain barrier penetration. Parallel screening via in vitro kinase panels (e.g., EGFR, VEGFR2) and molecular docking (AutoDock Vina) can prioritize derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 across studies)?

Discrepancies may arise from:

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.

- Metabolic stability : Compare results from 2D vs. 3D cell cultures or in vivo xenografts to account for microenvironmental factors.

- Batch variability : Characterize compound purity via LC-MS and quantify residual solvents (e.g., DMSO) that may interfere .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

Use in silico tools :

- ADMET Prediction : SwissADME estimates logP (~4.2), moderate solubility, and CYP3A4 metabolism.

- Molecular Dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1AO6) to predict plasma half-life. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What advanced techniques elucidate its mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., topoisomerase II).

- RNA-Seq : Identify differentially expressed genes in treated vs. untreated cancer cells (e.g., apoptosis pathways).

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Q. How can metal coordination enhance its therapeutic potential?

Synthesize platinum(IV) or palladium(II) complexes to:

- Improve DNA cross-linking efficiency (via axial ligand modification).

- Reduce systemic toxicity by targeting tumor-specific redox environments. Characterize complexes via FT-IR, cyclic voltammetry, and in vivo efficacy in PDX models .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis Optimization | Microwave-assisted synthesis, DoE (Design of Experiments) | Temperature, solvent polarity, reaction time |

| SAR Validation | Parallel synthesis, high-throughput screening (HTS) | IC, selectivity indices |

| Mechanistic Studies | SPR, CRISPR-Cas9 gene editing, cryo-EM | Binding affinity (K), resolution |

| PK/PD Modeling | PBPK (Physiologically Based Pharmacokinetic) modeling, MALDI-TOF imaging | Clearance rates, tissue distribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。